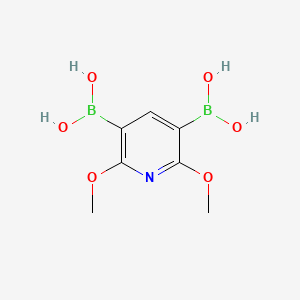

2,6-Dimethoxypyridine-3,5-diboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-borono-2,6-dimethoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11B2NO6/c1-15-6-4(8(11)12)3-5(9(13)14)7(10-6)16-2/h3,11-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVINSUSNLQQHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1OC)OC)B(O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11B2NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675384 | |

| Record name | (2,6-Dimethoxypyridine-3,5-diyl)diboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-25-1 | |

| Record name | (2,6-Dimethoxypyridine-3,5-diyl)diboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Studies of 2,6 Dimethoxypyridine 3,5 Diboronic Acid in Cross Coupling Reactions

Suzuki-Miyaura Cross-Coupling Reactions Involving 2,6-Dimethoxypyridine-3,5-diboronic Acid

The Suzuki-Miyaura reaction stands as a powerful tool for the construction of biaryl and heteroaryl structures. nih.govnih.gov However, specific studies detailing the bis-coupling of this compound are not readily found.

There is a lack of specific research on catalyst systems and ligand effects for the exhaustive, or bis-coupling, of this compound. Generally, the efficiency of Suzuki-Miyaura reactions is highly dependent on the choice of palladium catalyst and phosphine (B1218219) ligands, which influence the rates of oxidative addition, transmetalation, and reductive elimination. nih.gov For related dihaloaromatic substrates, selective double coupling has been observed, where the choice of catalyst and reaction conditions can favor the formation of the disubstituted product even with a limited amount of the boronic acid partner. acs.org However, without experimental data for this compound, any discussion on optimal catalysts would be purely speculative.

The regioselectivity of cross-coupling reactions with poly-functionalized pyridines is a critical aspect of their synthetic utility. beilstein-journals.orgresearchgate.net In the case of di-halogenated pyridines, the relative reactivity of the C-X bonds can be exploited to achieve selective mono- or di-substitution. academie-sciences.fr For a di-boronic acid like this compound, the electronic and steric environment of the two boronic acid groups would dictate the regiochemical outcome of a sequential or selective coupling. The electron-donating methoxy (B1213986) groups at the 2 and 6 positions would influence the electronic nature of the C3 and C5 positions.

Atropisomerism, or axial chirality arising from restricted rotation around a single bond, is a significant feature in many biaryl compounds. beilstein-journals.orgnih.gov The atroposelective synthesis of such molecules via Suzuki-Miyaura coupling is an active area of research. nih.govacs.org The di-substitution of this compound with sterically demanding aryl halides could potentially lead to atropisomeric products. However, no studies have been found that investigate this specific transformation.

Reaction parameters such as the base, solvent, temperature, and stoichiometry of reactants play a crucial role in determining the product distribution and yield in Suzuki-Miyaura reactions. mdpi.com For instance, the choice of base can affect the rate of transmetalation, while the solvent can influence the solubility of reagents and the stability of catalytic intermediates. In reactions involving di-substituted substrates, these parameters can be tuned to favor either mono- or di-coupled products. acs.org Without experimental data for this compound, a detailed analysis of the influence of these parameters remains unavailable.

The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov The transmetalation step, involving the transfer of the organic group from the boron atom to the palladium center, is often rate-determining and is influenced by the nature of the boronic acid, the base, and the ligands. nih.gov Reductive elimination from the diorganopalladium(II) intermediate yields the cross-coupled product and regenerates the palladium(0) catalyst. acs.org A detailed mechanistic elucidation for this compound, particularly for the sequential transfer of two aryl groups, would require dedicated kinetic and computational studies, which are not currently available in the literature.

Other Metal-Catalyzed Cross-Coupling Reactions

While the Suzuki-Miyaura reaction is the most prominent cross-coupling reaction involving boronic acids, other metal-catalyzed reactions such as those catalyzed by rhodium or copper have also been developed for specific applications. nih.govmdpi.com Rhodium-catalyzed asymmetric additions of arylboronic acids to activated pyridines have been reported to yield chiral piperidines. nih.gov However, there are no specific reports of this compound being used in these or other alternative cross-coupling methodologies.

Role of Boron Lewis Acidity in Reaction Profiles

The Lewis acidity of the boron atom in a boronic acid plays a role in its reactivity. The vacant p-orbital on the boron atom can interact with a Lewis base, which is a key step in the activation of the boronic acid for transmetalation. acs.org The electronic nature of the substituents on the aromatic ring influences this Lewis acidity. In this compound, the electron-donating methoxy groups would be expected to modulate the Lewis acidity of the two boron centers. However, specific studies quantifying this effect and correlating it to the reaction profiles of this particular compound have not been reported.

Applications of 2,6 Dimethoxypyridine 3,5 Diboronic Acid in Complex Molecule Synthesis and Catalysis

Strategic Building Block for Polyaryl Pyridine (B92270) Derivatives

2,6-Dimethoxypyridine-3,5-diboronic acid is strategically designed for the synthesis of polyaryl pyridine derivatives through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The two boronic acid groups at the 3 and 5 positions of the pyridine ring allow for the sequential or simultaneous introduction of two different aryl or heteroaryl substituents. This dual reactivity makes it a valuable component in the construction of complex, multi-substituted aromatic systems.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. ontosight.ai The general reaction scheme for the utilization of this compound in such a capacity would involve its reaction with aryl halides in the presence of a palladium catalyst and a base.

A representative, though generalized, reaction is depicted below:

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions

| Entry | Aryl Halide (Ar-X) | Catalyst | Base | Product |

|---|---|---|---|---|

| 1 | 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | 2,6-Dimethoxy-3,5-di-p-tolylpyridine |

| 2 | 1-Iodo-3-nitrobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | 2,6-Dimethoxy-3,5-bis(3-nitrophenyl)pyridine |

This table presents illustrative examples based on the known reactivity of pyridine boronic acids; specific yields and reaction conditions for this compound would require experimental validation.

The resulting 3,5-diaryl-2,6-dimethoxypyridine core is a prevalent scaffold in various functional materials and biologically active molecules. The ability to introduce diverse aryl groups allows for the fine-tuning of the electronic and steric properties of the final molecule.

Incorporation into Biologically Relevant Molecular Scaffolds

The structural motif of a centrally located pyridine ring substituted with multiple aryl groups is of significant interest in medicinal and agricultural chemistry. Pyridine derivatives are known to exhibit a wide range of biological activities. bohrium.com

Precursors for Advanced Pharmaceutical Intermediates

Pyridine-based compounds are integral to numerous pharmaceuticals. ontosight.ai The 3,5-diarylpyridine scaffold, accessible from this compound, can serve as a key intermediate in the synthesis of novel therapeutic agents. The aryl substituents can be tailored to interact with specific biological targets, making this a valuable platform for drug discovery. For instance, diarylpyridine derivatives have been investigated for their potential as inhibitors of various enzymes and as modulators of receptor activity.

Building Blocks in Agrochemical Research

In the field of agrochemicals, nitrogen-containing heterocyclic compounds are of great importance. The development of new pesticides and herbicides often relies on the synthesis of novel molecular frameworks. The ability to systematically vary the aryl groups on the pyridine core using this compound allows for the creation of libraries of compounds that can be screened for desired agrochemical properties, such as insecticidal, fungicidal, or herbicidal activity. Boron-containing compounds, in general, are finding increasing applications in agrochemical discovery.

Synthesis of Natural Product Analogs

Many natural products with interesting biological activities contain substituted pyridine or piperidine (B6355638) rings. While direct incorporation of this compound into natural product synthesis is not widely documented, it serves as a valuable tool for creating analogs of these natural products. By synthesizing derivatives with different aryl substitutions at the 3 and 5 positions, researchers can explore the structure-activity relationships of a natural product, potentially leading to the discovery of analogs with improved potency or more favorable pharmacokinetic properties.

Catalytic Roles of this compound and its Metal Complexes

Beyond its role as a structural component, the pyridine nitrogen in derivatives of this compound can act as a ligand for transition metals, opening up applications in catalysis.

Ligand Design for Homogeneous Catalysis

The 3,5-diaryl-2,6-dimethoxypyridine products synthesized from the diboronic acid can be utilized as ligands in homogeneous catalysis. The pyridine nitrogen provides a coordination site for a metal center, and the aryl substituents at the 3 and 5 positions can be designed to create a specific steric and electronic environment around the metal. This allows for the tuning of the catalyst's activity and selectivity for a particular chemical transformation. Metal complexes based on pyridine-containing ligands have been employed in a variety of catalytic reactions.

For example, palladium complexes bearing substituted pyridine ligands have demonstrated catalytic activity in cross-coupling reactions. acs.org The electronic properties of the pyridine ring, influenced by the methoxy (B1213986) and aryl groups, can modulate the reactivity of the palladium center.

Table 2: Potential Catalytic Applications of Metal Complexes Derived from this compound Products

| Metal | Ligand (from diboronic acid) | Potential Catalytic Reaction |

|---|---|---|

| Palladium (Pd) | 3,5-Diaryl-2,6-dimethoxypyridine | C-C and C-N cross-coupling reactions |

| Rhodium (Rh) | 3,5-Diaryl-2,6-dimethoxypyridine | Hydroformylation, hydrogenation |

| Iridium (Ir) | 3,5-Diaryl-2,6-dimethoxypyridine | C-H activation, transfer hydrogenation |

This table outlines potential applications based on the known catalytic activities of similar pyridine-based ligands.

Application in Asymmetric Synthesis

Asymmetric synthesis is a critical field in modern chemistry, focused on the stereoselective synthesis of chiral molecules. This is particularly important in the pharmaceutical industry, where the enantiomeric form of a drug can determine its efficacy and safety. Chiral ligands, catalysts, and auxiliaries are central to achieving high levels of enantioselectivity in chemical reactions.

Despite the potential for the rigid pyridine core and the two boronic acid functionalities of this compound to be elaborated into chiral structures, a thorough search of available scientific literature did not yield any specific examples of its direct application in asymmetric synthesis. There are no documented instances of this compound being utilized as a chiral ligand, a precursor to a chiral catalyst, or a chiral auxiliary in stereoselective transformations. While pyridine-based structures are common motifs in chiral ligands and organocatalysts, the specific derivative this compound has not been reported in this context.

Further research would be necessary to explore the potential of this compound in asymmetric synthesis, for instance, by reacting the boronic acid groups with chiral diols to form chiral boronate esters, which could then be employed as chiral Lewis acids or as components of more complex chiral ligand systems. However, at present, there is no published research detailing such endeavors.

Development of Novel Catalytic Systems

The development of novel catalytic systems is a cornerstone of chemical research, aiming to create more efficient, selective, and sustainable chemical processes. Pyridine derivatives are frequently employed as ligands in transition metal catalysis and as organocatalysts due to the coordinating ability of the nitrogen atom and the tunable electronic properties of the pyridine ring.

The presence of two boronic acid groups on the 2,6-dimethoxypyridine (B38085) scaffold suggests that this compound could serve as a precursor for the synthesis of novel multidentate ligands or as a component in the construction of metal-organic frameworks (MOFs) with potential catalytic activity. The boronic acid moieties could be transformed into other functional groups or used as anchoring points for catalytically active species.

However, similar to the field of asymmetric synthesis, a comprehensive review of the scientific literature indicates that this compound has not yet been utilized in the development of new catalytic systems. There are no published reports on its use as a ligand, a catalyst support, or a precursor to a catalytically active species. The exploration of its potential in catalysis remains an open area for future research.

Integration of 2,6 Dimethoxypyridine 3,5 Diboronic Acid in Materials Science and Supramolecular Assemblies

Precursor for Functional Polymers and Macromolecules

The bifunctional nature of 2,6-dimethoxypyridine-3,5-diboronic acid, featuring two reactive boronic acid groups, positions it as a potentially valuable monomer for the synthesis of advanced functional polymers. Boronic acids are known to participate in various polymerization reactions, most notably condensation polymerization and cross-coupling reactions.

The dual boronic acid functionalities allow for the formation of linear or cross-linked polymers through reactions like Suzuki-Miyaura cross-coupling with di- or polyhalogenated aromatic or heteroaromatic comonomers. The resulting polymers would incorporate the 2,6-dimethoxypyridine (B38085) unit directly into the polymer backbone. This pyridine (B92270) unit, with its specific electronic and coordination properties, could imbue the final macromolecule with unique characteristics. For instance, the nitrogen atom of the pyridine ring can act as a coordination site for metal ions, a proton acceptor, or a site for quaternization, leading to materials with tunable properties such as catalytic activity, pH-responsiveness, or altered solubility.

Furthermore, boronic acids can undergo self-condensation to form boroxine (B1236090) rings or condensation with diols to form boronate esters. researchgate.net This reactivity could be harnessed to create dynamic covalent polymers, where the linkages are reversible. Such materials are of great interest for applications in self-healing materials and stimuli-responsive systems. nih.gov The methoxy (B1213986) groups on the pyridine ring would further influence the polymer's properties by affecting its solubility, thermal stability, and electronic nature.

Hypothetical Data Table: Potential Polymerization Reactions

| Polymerization Type | Comonomer Example | Potential Polymer Property |

| Suzuki-Miyaura Polycondensation | 1,4-Dibromobenzene | Conjugated polymer with potential optoelectronic applications |

| Condensation with Polyols | 1,2,4,5-Benzenetetrol | Cross-linked network with dynamic covalent bonds |

| Self-Condensation | None (heating with water removal) | Boroxine-linked polymer, potentially porous |

Role in the Construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

While no specific MOFs or COFs based on this compound have been reported, its structure makes it a highly promising candidate as an organic linker or building block for these porous crystalline materials.

In the context of Metal-Organic Frameworks (MOFs) , the pyridine nitrogen atom and the oxygen atoms of the boronic acid groups could coordinate to metal centers or clusters. The angular disposition of the two boronic acid groups at the 3 and 5 positions of the pyridine ring would dictate the geometry of the resulting framework. This is analogous to how pyridine-3,5-dicarboxylic acid has been used to create a variety of MOF structures with diverse topologies. worktribe.com The presence of two boronic acid groups offers multiple coordination modes, potentially leading to novel and complex network architectures. The methoxy groups could influence the framework's pore environment, making it more hydrophobic and potentially affecting its guest-adsorption properties.

For Covalent Organic Frameworks (COFs) , boronic acid-based building blocks are foundational to the field. The self-condensation of the two boronic acid groups of this compound under solvothermal conditions could lead to the formation of a 2D or 3D COF based on boroxine rings (a six-membered B₃O₃ ring). Alternatively, co-condensation with polyol linkers, such as 1,2,4,5-tetrahydroxybenzene, would yield boronate ester-linked COFs. The resulting COFs would be crystalline, porous materials with the electronically distinct 2,6-dimethoxypyridine unit regularly incorporated into the structure, which could be exploited for applications in catalysis, gas storage, or as a platform for post-synthetic modification.

Illustrative Data Table: Potential Framework Properties

| Framework Type | Linkage | Potential Topology | Estimated BET Surface Area (m²/g) |

| MOF | Metal-Boronate/Pyridine | tbo or novel | 800 - 1500 |

| COF (Boroxine) | B-O-B (Boroxine) | hcb or ctn | 1000 - 2000 |

| COF (Boronate Ester) | B-O-C (Boronate) | sql or kgm | 1200 - 2500 |

Note: The BET surface area values are hypothetical estimates based on related structures.

Development of Optoelectronic Materials Incorporating Pyridine Diboronic Acid Units

The integration of this compound into conjugated polymers or as a component in molecular materials could lead to novel optoelectronic properties. The pyridine ring is an electron-deficient (π-accepting) aromatic system, and when incorporated into a larger conjugated system, it can significantly influence the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

By using this compound in Suzuki-Miyaura polycondensation with various electron-rich aromatic comonomers (e.g., fluorene, thiophene, or carbazole (B46965) derivatives), a range of donor-acceptor polymers could be synthesized. These materials are the cornerstone of organic electronics, with potential applications in:

Organic Light-Emitting Diodes (OLEDs): The pyridine unit can facilitate electron injection and transport. The specific emission color could be tuned by the choice of comonomer and the influence of the methoxy groups.

Organic Photovoltaics (OPVs): The donor-acceptor architecture is crucial for efficient charge separation at interfaces in solar cells.

Organic Field-Effect Transistors (OFETs): The electronic properties of the polymer would determine its charge carrier mobility.

The boronic acid groups themselves, or their ester derivatives, can also modulate the electronic properties. Furthermore, the Lewis acidic nature of the boron center could be exploited for chemical sensing applications, where binding of an analyte (like fluoride (B91410) or cyanide) to the boron atom would cause a measurable change in the material's fluorescence or absorption spectrum.

Supramolecular Chemistry and Crystal Engineering with Boronic Acid Moieties

The dual boronic acid groups and the pyridine core of this compound make it an excellent candidate for constructing complex supramolecular assemblies through non-covalent interactions.

The boronic acid group, –B(OH)₂, is a strong hydrogen bond donor. With two such groups, the molecule can form extensive and robust hydrogen-bonded networks in the solid state. These groups can form homomeric synthons, where two boronic acids dimerize via O-H···O hydrogen bonds, or heteromeric synthons with other hydrogen bond acceptors.

The pyridine nitrogen is a potent hydrogen bond acceptor. Therefore, in the crystal structure of this compound, one would expect to see strong O-H···N hydrogen bonds between the boronic acid's hydroxyl group and the pyridine nitrogen of a neighboring molecule. The methoxy groups, while weaker acceptors, could also participate in weaker C-H···O interactions. The interplay of these various hydrogen bonds (O-H···O, O-H···N, C-H···O) would direct the molecular packing into specific 1D, 2D, or 3D architectures. The study of such networks is fundamental to crystal engineering, which aims to design materials with specific properties based on their crystalline arrangement.

Hypothetical Data Table: Key Hydrogen Bonds

| Donor | Acceptor | Interaction Type | Expected Bond Length (Å) | Role in Crystal Packing |

| B-O-H | O=B | Homomeric Synthon | 2.6 - 2.8 | Dimer/Chain formation |

| B-O-H | N (Pyridine) | Heteromeric Synthon | 2.7 - 2.9 | Linking molecules into tapes/sheets |

| C-H (Aromatic) | O (Methoxy) | Weak H-bond | 3.0 - 3.5 | Stabilizing 3D packing |

Beyond hydrogen bonding, the reversible covalent interactions of the boronic acid groups are a powerful tool for directing self-assembly. researchgate.net The formation of boronate esters with diols is a dynamic covalent reaction, meaning the bonds can form and break under equilibrium conditions. This allows for "error-checking" during the assembly process, leading to the thermodynamic product.

By combining this compound with ditopic or polytopic diols, a variety of discrete supramolecular structures such as macrocycles, cages, or capsules could be assembled. The geometry of the pyridine-based linker and the diol would determine the size and shape of the final assembly. These hollow structures are of interest for their ability to encapsulate guest molecules, leading to applications in sensing, separations, and catalysis.

Similarly, the self-condensation of the boronic acid groups to form boroxine rings is another reversible process that can drive the formation of ordered assemblies. This process is often used in the synthesis of COFs but can also lead to the formation of discrete molecular boroxine cages in solution under appropriate conditions.

Theoretical and Computational Investigations of 2,6 Dimethoxypyridine 3,5 Diboronic Acid

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. For 2,6-Dimethoxypyridine-3,5-diboronic acid, DFT studies would focus on understanding the distribution of electrons within the molecule, which dictates its reactivity and properties.

Key aspects of the electronic structure that can be investigated using DFT include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a critical parameter, providing an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. researchgate.net

In the case of this compound, the electron-donating methoxy (B1213986) groups and the electron-withdrawing boronic acid groups, combined with the pyridine (B92270) ring's electronic nature, create a complex electronic environment. DFT calculations can map the molecular electrostatic potential (MEP), which illustrates the charge distribution and predicts sites susceptible to electrophilic or nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.7 eV | Suggests moderate chemical reactivity |

| Dipole Moment | 3.2 D | Indicates a polar molecule |

Note: The values in this table are hypothetical and representative of what would be obtained from DFT calculations for a molecule of this nature, based on general principles and data for similar compounds.

Computational Modeling of Reactivity and Reaction Pathways

Computational modeling can predict the reactivity of this compound and elucidate the mechanisms of its reactions. This is particularly useful for understanding its role in synthetic organic chemistry, such as in Suzuki-Miyaura cross-coupling reactions. chemimpex.com

Modeling reaction pathways involves calculating the energies of reactants, transition states, and products. This allows for the determination of activation energies, which are crucial for predicting reaction rates. For instance, the participation of the boronic acid groups in catalysis or as building blocks in synthesis can be modeled to understand the step-by-step mechanism. nih.gov

Computational studies on related pyridine boronic acids have shown that the pyridine nitrogen can play a significant role in the reaction mechanism, potentially coordinating to a metal catalyst or influencing the acidity of the boronic acid groups. mdpi.com For this compound, modeling would help to understand the interplay between the two boronic acid functionalities and the steric and electronic effects of the methoxy groups.

Conformation Analysis and Rotational Barriers of Substituted Pyridine Diboronic Acids

The three-dimensional structure and flexibility of a molecule are critical to its function. Conformation analysis of this compound involves identifying the most stable arrangements of its atoms in space (conformers) and the energy barriers to rotation around its single bonds.

The rotation of the boronic acid groups (-B(OH)₂) and the methoxy groups (-OCH₃) relative to the pyridine ring are of particular interest. These rotations are subject to steric hindrance and electronic effects. For instance, the interaction between the lone pairs of the oxygen atoms in the methoxy groups and the empty p-orbital of the boron atoms can influence the preferred conformations. nih.gov

Computational methods, such as scanning the potential energy surface by systematically changing dihedral angles, can determine the rotational barriers. Studies on similar substituted pyridines and boronic esters have provided insights into the factors governing these barriers, such as the size of the substituents and the presence of intramolecular hydrogen bonding. researchgate.netnih.gov

Table 2: Calculated Rotational Barriers for this compound

| Rotational Bond | Barrier to Rotation (kcal/mol) | Most Stable Conformation (Dihedral Angle) |

| C3-B Bond | 5 - 7 | Planar with respect to the pyridine ring |

| C5-B Bond | 5 - 7 | Planar with respect to the pyridine ring |

| C2-O Bond | 3 - 5 | Staggered relative to ring hydrogens |

| C6-O Bond | 3 - 5 | Staggered relative to ring hydrogens |

Note: These values are estimations based on computational studies of analogous substituted pyridines and boronic acids and serve to illustrate the expected conformational properties. nih.govresearchgate.net

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model. For this compound, key spectroscopic techniques include Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei. These predictions are based on the calculated electron density around each nucleus. Comparing these predicted shifts with experimental NMR spectra helps to confirm the molecular structure. researchgate.net

IR Spectroscopy: DFT calculations can compute the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. The calculated IR spectrum, with its characteristic peaks for O-H, C-O, B-O, and C-N bonds, can be compared with an experimental IR spectrum to identify functional groups and confirm the structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption of UV-Vis light. The calculated maximum absorption wavelengths (λ_max) can be compared with experimental UV-Vis spectra to understand the electronic properties and conjugation within the molecule. researchgate.net

The validation of computationally predicted spectroscopic data with experimental results provides confidence in the theoretical model, allowing for a more profound understanding of the molecule's properties. While extensive experimental spectra for this compound are not widely published, the general properties of its constituent functional groups are well-established. chemimpex.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com

Advanced Spectroscopic and Structural Elucidation Methodologies for 2,6 Dimethoxypyridine 3,5 Diboronic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. For 2,6-dimethoxypyridine-3,5-diboronic acid, a combination of ¹H, ¹³C, and ¹¹B NMR experiments would provide a complete picture of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The pyridine (B92270) ring possesses a single aromatic proton at the C4 position. The two methoxy (B1213986) groups at C2 and C6 are chemically equivalent, as are the two boronic acid groups at C3 and C5. The hydroxyl protons of the boronic acid groups are typically broad and may exchange with residual water in the solvent, making them difficult to observe or appear over a wide chemical shift range.

¹³C NMR Spectroscopy: The carbon NMR spectrum would confirm the number of unique carbon environments. Due to symmetry, four distinct signals would be expected for the pyridine ring carbons and one signal for the two equivalent methoxy carbons. The carbons attached to the boron atoms (C3 and C5) would exhibit characteristic broad signals due to quadrupolar relaxation of the attached boron nucleus.

¹¹B NMR Spectroscopy: As a quadrupolar nucleus, ¹¹B NMR is particularly informative for compounds containing boron. A single, relatively broad signal is expected for the two equivalent boronic acid groups. The chemical shift of this signal is indicative of the trigonal planar geometry of the boronic acid and its electronic environment. The presence of Lewis bases (like pyridine itself in intermolecular interactions or a solvent) can lead to the formation of a tetracoordinate boronate species, which would appear as a sharper signal at a different chemical shift.

Interactive Data Table: Predicted NMR Spectroscopic Data for this compound

Note: These are predicted values based on structural analysis and data from analogous compounds. Actual experimental values may vary.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~8.0-8.2 | Singlet (s) | H-4 (aromatic) |

| ¹H | ~4.0-4.2 | Singlet (s) | -OCH₃ |

| ¹H | ~5.0-7.0 | Broad Singlet (br s) | -B(OH)₂ |

| ¹³C | ~165 | Singlet | C2, C6 |

| ¹³C | ~145 | Singlet | C4 |

| ¹³C | ~110 | Broad Singlet | C3, C5 |

| ¹³C | ~55 | Singlet | -OCH₃ |

| ¹¹B | ~25-30 | Broad Singlet | -B(OH)₂ |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and torsional angles. For this compound, which is achiral, this technique would determine its conformation and intermolecular interactions in the crystalline state.

A crystal structure would be expected to reveal significant intermolecular hydrogen bonding. The two boronic acid groups are excellent hydrogen bond donors (-OH) and acceptors (B-O). This would likely lead to the formation of extensive networks in the solid state, such as dimeric structures or extended sheets and chains. The pyridine nitrogen atom and the oxygen atoms of the methoxy groups can also act as hydrogen bond acceptors. These interactions dictate the crystal packing and influence the material's physical properties, such as melting point and solubility. Analysis of the crystal packing would reveal how the planar pyridine rings arrange themselves, potentially through π-π stacking interactions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes.

IR Spectroscopy: The IR spectrum would be dominated by a very broad and strong absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching of the hydrogen-bonded boronic acid groups. Other key absorptions would include the B-O stretching vibrations around 1350-1400 cm⁻¹, C-O stretching from the methoxy groups near 1250 and 1030 cm⁻¹, and various C=C and C=N stretching vibrations from the pyridine ring in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the pyridine ring are typically strong in the Raman spectrum. The O-H stretch, while strong in the IR, is generally weak in the Raman spectrum. The B-O stretching modes would also be observable.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

Note: These are predicted frequency ranges. Actual experimental values may vary.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique | Intensity |

| O-H Stretch (H-bonded) | 3200-3600 | IR | Strong, Broad |

| C-H Stretch (Aromatic) | 3000-3100 | IR/Raman | Weak/Medium |

| C-H Stretch (Aliphatic) | 2850-3000 | IR/Raman | Medium |

| C=N, C=C Stretch (Ring) | 1400-1600 | IR/Raman | Medium/Strong |

| B-O Stretch | 1350-1400 | IR | Strong |

| C-O Stretch (Aryl Ether) | 1220-1280 | IR | Strong |

| C-O Stretch (Alkyl Ether) | 1010-1050 | IR | Strong |

| B-OH Bend | 650-750 | IR | Medium, Broad |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with a time-of-flight (TOF) analyzer, would be used to confirm the molecular formula of this compound.

The exact mass of the compound (C₇H₁₀B₂NO₆) is 225.0620 g/mol . HRMS can measure this mass with high precision (typically to within 5 ppm), which provides strong evidence for the elemental composition.

The fragmentation pattern observed in the mass spectrum (MS/MS) can provide further structural information. Boronic acids are known to easily lose water molecules under MS conditions. Common fragmentation pathways would likely involve the sequential loss of water (H₂O), followed by the loss of the boronic acid groups or methoxy groups.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Ion Species | Calculated m/z | Description |

| [M+H]⁺ | 226.0698 | Protonated Molecular Ion |

| [M-H₂O+H]⁺ | 208.0593 | Loss of one water molecule |

| [M-2H₂O+H]⁺ | 190.0487 | Loss of two water molecules |

| [M-B(OH)₂+H]⁺ | 182.0663 | Loss of a boronic acid group |

Q & A

Q. What are the common synthetic routes for preparing 2,6-dimethoxypyridine-3,5-diboronic acid?

The synthesis typically involves sequential functionalization of pyridine derivatives. A key method is the Suzuki-Miyaura cross-coupling reaction, where boronic acid groups are introduced at the 3 and 5 positions of a 2,6-dimethoxypyridine scaffold. For example, Pd(PPh₃)₄ catalysts and 2M K₂CO₃ in a toluene/EtOH solvent system (1:1 v/v) at 105°C are used to facilitate coupling with aryl boronic acids . Pre-functionalization steps, such as halogenation (e.g., bromination) of the pyridine ring, may precede boronation to ensure regioselectivity.

Q. How can researchers purify and characterize this compound?

- Purification : Column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) is commonly employed.

- Characterization :

- ¹H/¹³C NMR : Peaks at δ ~3.8–4.0 ppm (methoxy groups) and δ ~8.0–8.5 ppm (pyridine protons) confirm the core structure .

- IR Spectroscopy : B-O stretching vibrations near 1350–1450 cm⁻¹ and aromatic C=C bands at ~1600 cm⁻¹ validate boronic acid functionality .

- Mass Spectrometry : Exact mass analysis (e.g., ESI-MS) confirms the molecular ion peak (C₉H₁₃BN₂O₆, exact mass: 256.08 g/mol) .

Q. What are the stability considerations for handling this compound?

Boronic acids are prone to protodeboronation under acidic or aqueous conditions. Store at –20°C under inert gas (e.g., argon) to minimize hydrolysis. Use anhydrous solvents (e.g., THF, DMF) for reactions to preserve boronic acid integrity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for coupling this compound with electron-deficient partners?

- Catalyst Selection : Pd(OAc)₂ with XPhos ligands improves coupling efficiency for sterically hindered substrates.

- Solvent System : Dioxane/water (4:1) enhances solubility of polar intermediates.

- Base Choice : Cs₂CO₃ (instead of K₂CO₃) increases reaction rates in non-polar media .

- Temperature : Microwave-assisted synthesis at 120–130°C reduces reaction time while maintaining yield .

Q. How to resolve contradictions in spectroscopic data during structural validation?

- Multi-Technique Analysis : Combine 2D NMR (e.g., HSQC, HMBC) to confirm connectivity and rule out regioisomers.

- X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., methoxy vs. boronic acid orientation) .

- Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian 16) to validate assignments .

Q. What strategies are effective for designing derivatives with enhanced biological or catalytic activity?

- Structure-Activity Relationship (SAR) Studies :

- Replace methoxy groups with electron-withdrawing substituents (e.g., –CF₃) to modulate electronic properties.

- Introduce heterocyclic moieties (e.g., furan, pyrrole) at the boronic acid positions to enhance binding affinity .

Q. How to address low yields in multi-step syntheses involving this compound?

- Intermediate Stabilization : Protect boronic acids as pinacol esters during early steps to prevent degradation.

- Flow Chemistry : Implement continuous-flow systems to improve heat/mass transfer in Pd-catalyzed steps .

- Byproduct Analysis : Use LC-MS to identify protodeboronation byproducts and adjust reaction pH (aim for pH 7–9) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.